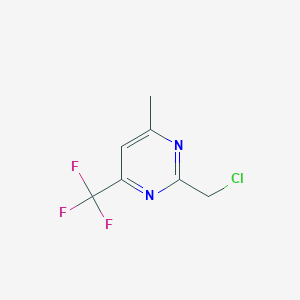
8-(Difluoromethoxy)-6-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Difluoromethoxy)-6-methylquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the difluoromethoxy group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Difluoromethoxy)-6-methylquinoline typically involves the introduction of the difluoromethoxy group into the quinoline core. One common method is the reaction of 6-methylquinoline with a difluoromethylating agent under specific conditions. For instance, diethyl bromodifluoromethylphosphonate can be activated under mild conditions to afford the difluoromethoxy group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of metal-based catalysts and photoredox catalysts has been explored to achieve efficient difluoromethoxylation of quinoline derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 8-(Difluoromethoxy)-6-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
8-(Difluoromethoxy)-6-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(Difluoromethoxy)-6-methylquinoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
- 8-(Difluoromethoxy)quinoline
- 8-(Difluoromethoxy)-4(1H)-quinolinone
- α-(Difluoromethoxy)ketones
Comparison: Compared to other similar compounds, 8-(Difluoromethoxy)-6-methylquinoline is unique due to the presence of both the difluoromethoxy and methyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H9F2NO |
|---|---|
Peso molecular |
209.19 g/mol |
Nombre IUPAC |
8-(difluoromethoxy)-6-methylquinoline |
InChI |
InChI=1S/C11H9F2NO/c1-7-5-8-3-2-4-14-10(8)9(6-7)15-11(12)13/h2-6,11H,1H3 |
Clave InChI |
ARKCDJSLMVXALQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)OC(F)F)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
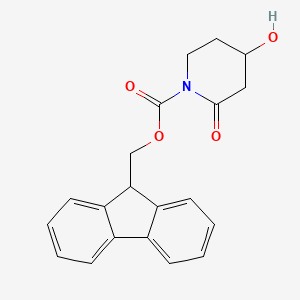

![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)
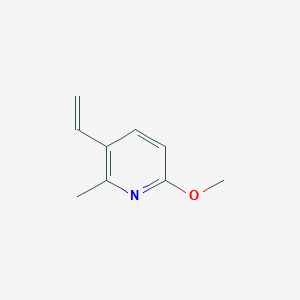
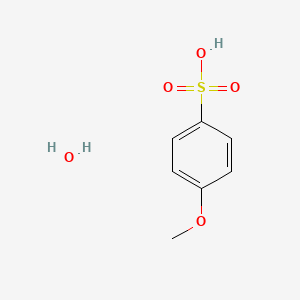
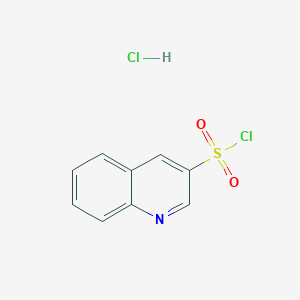
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)

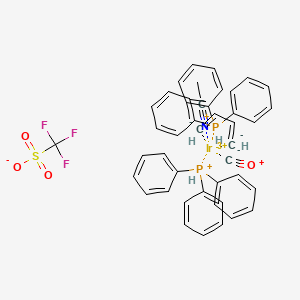

![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)
